1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene
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Overview
Description
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group at the para position and a bromoethylsulfanyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene typically involves a multi-step process. One common method starts with the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide. This intermediate is then reacted with 2-bromoethanethiol in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Formation of new substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, such as DNA or proteins. This can lead to the inhibition of key biological processes, such as DNA replication or protein function, resulting in cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-{[(2-Bromoethyl)sulfanyl]methyl}benzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxybenzyl bromide: Lacks the bromoethylsulfanyl group, making it less versatile in synthetic applications.
2-Bromoethyl methyl ether: Contains a different functional group, leading to distinct reactivity and applications.
Uniqueness
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene is unique due to the presence of both the methoxy and bromoethylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
188727-96-0 |
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Molecular Formula |
C10H13BrOS |
Molecular Weight |
261.18 g/mol |
IUPAC Name |
1-(2-bromoethylsulfanylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13BrOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 |
InChI Key |
QJNZYRNMEHMURS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCBr |
Origin of Product |
United States |
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